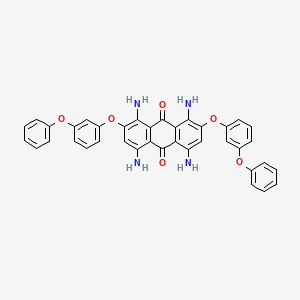
2-(3-Fluoropyridin-2-yl)-2-methylpropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluoropyridin-2-yl)-2-methylpropanal is an organic compound that belongs to the class of fluoropyridines. Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound has a molecular formula of C9H10FNO and is used in various scientific research applications.
Vorbereitungsmethoden
The synthesis of 2-(3-Fluoropyridin-2-yl)-2-methylpropanal can be achieved through several synthetic routes. One common method involves the diazotization of substituted 2-aminopyridines with sodium nitrite (NaNO2) in hydrofluoric acid (HF). This reaction produces substituted 2-fluoropyridines in good to high yields . Another method includes the use of the Balz-Schiemann reaction, where 2-amino-3-methylpyridine is converted into 2-fluoro-3-methylpyridine, followed by oxidation to form the desired compound .
Analyse Chemischer Reaktionen
2-(3-Fluoropyridin-2-yl)-2-methylpropanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include potassium fluoride (KF) for substitution reactions and permanganate for oxidation reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(3-Fluoropyridin-2-yl)-2-methylpropanal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential use in radiotherapy of cancer due to its fluorine content.
Wirkmechanismus
The mechanism of action of 2-(3-Fluoropyridin-2-yl)-2-methylpropanal involves its interaction with molecular targets and pathways influenced by the electron-withdrawing fluorine atom. This interaction can affect the compound’s reactivity and binding affinity to biological targets, making it useful in various applications such as imaging agents for biological studies .
Vergleich Mit ähnlichen Verbindungen
2-(3-Fluoropyridin-2-yl)-2-methylpropanal can be compared with other fluoropyridines such as:
2-Fluoro-3-methylpyridine: Similar in structure but lacks the aldehyde group.
2-Fluoro-5-fluoroalkoxypyridines: Contains additional fluorine atoms, leading to different reactivity and applications.
Eigenschaften
Molekularformel |
C9H10FNO |
|---|---|
Molekulargewicht |
167.18 g/mol |
IUPAC-Name |
2-(3-fluoropyridin-2-yl)-2-methylpropanal |
InChI |
InChI=1S/C9H10FNO/c1-9(2,6-12)8-7(10)4-3-5-11-8/h3-6H,1-2H3 |
InChI-Schlüssel |
NLOCUKLGTFHOOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=O)C1=C(C=CC=N1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


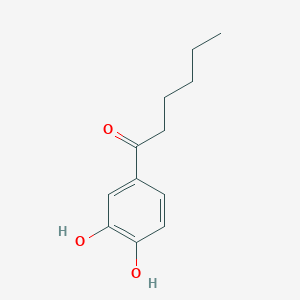
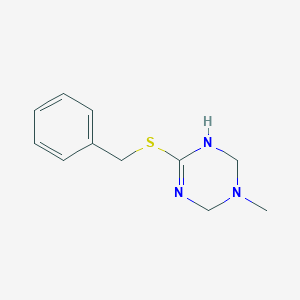
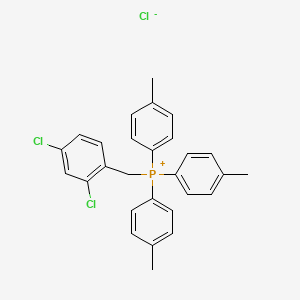
![[(1R,3S)-3-[(9-phenylfluoren-9-yl)amino]cyclopentyl]methanol](/img/structure/B13141413.png)

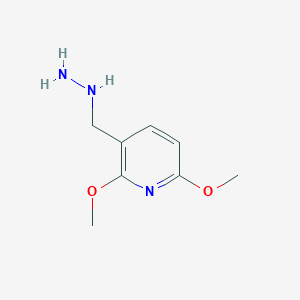
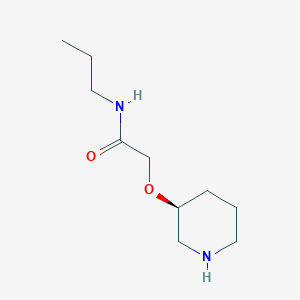
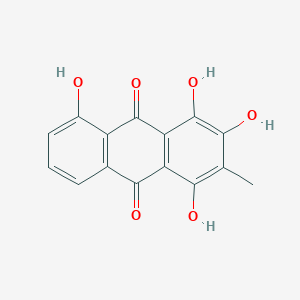
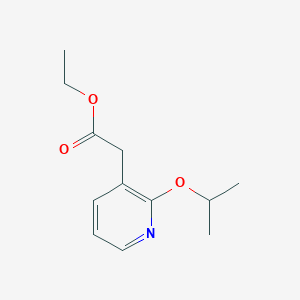

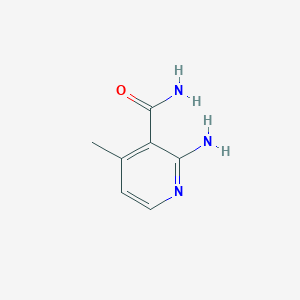

![1-Amino-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13141456.png)
